molecular formula C15H12N6O3 B13754536 alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide CAS No. 2328-07-6

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide

Cat. No.: B13754536
CAS No.: 2328-07-6
M. Wt: 324.29 g/mol
InChI Key: UJLHDEXRNCZGJN-UHFFFAOYSA-N
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Description

alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide: is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core linked to an acetamide group, with an azo linkage to a nitrophenyl group. This structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide typically involves the following steps:

    Formation of the Benzimidazole Core: This can be achieved by the condensation of ortho-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Azo Group: The azo linkage is introduced by diazotization of an aromatic amine (such as 2-nitroaniline) followed by coupling with the benzimidazole derivative.

    Acetamide Formation: The final step involves the acylation of the benzimidazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods: Industrial production methods for this compound would likely involve large-scale batch or continuous processes, utilizing the same synthetic routes but optimized for efficiency, yield, and safety. The use of automated reactors and stringent quality control measures would be essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: The azo group can be reduced to form the corresponding amines.

    Substitution: The benzimidazole core can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of aromatic amines.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in the study of azo compounds and their reactivity.

Biology:

  • Investigated for its potential antimicrobial and anticancer properties.
  • Used in biochemical assays to study enzyme interactions.

Medicine:

  • Explored as a potential therapeutic agent due to its biological activity.
  • Studied for its role in drug development, particularly in targeting specific enzymes or receptors.

Industry:

  • Utilized in the production of dyes and pigments due to its azo linkage.
  • Applied in the development of materials with specific optical properties.

Mechanism of Action

The mechanism of action of alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide involves its interaction with biological targets such as enzymes and receptors. The benzimidazole core can mimic natural substrates, allowing the compound to inhibit or activate specific biochemical pathways. The azo linkage and nitrophenyl group contribute to its reactivity and ability to form stable complexes with proteins and other biomolecules.

Comparison with Similar Compounds

    Benzimidazole: The parent compound with a simpler structure.

    2-Nitrobenzimidazole: A derivative with a nitro group directly attached to the benzimidazole ring.

    Azo Compounds: Other compounds with azo linkages, such as azobenzene.

Uniqueness:

  • The combination of the benzimidazole core, azo linkage, and acetamide group makes alpha-[(2-Nitrophenyl)azo]-1H-benzimidazole-2-acetamide unique.
  • Its specific structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2328-07-6

Molecular Formula

C15H12N6O3

Molecular Weight

324.29 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-2-[(2-nitrophenyl)diazenyl]acetamide

InChI

InChI=1S/C15H12N6O3/c16-14(22)13(15-17-9-5-1-2-6-10(9)18-15)20-19-11-7-3-4-8-12(11)21(23)24/h1-8,13H,(H2,16,22)(H,17,18)

InChI Key

UJLHDEXRNCZGJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C(C(=O)N)N=NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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